(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
CAS No.: 1638617-33-0
VCID: VC2731940
Molecular Formula: C14H17N3O3
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide - 1638617-33-0](/images/structure/VC2731940.png)
Description |
(1Z)-2-[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide is a complex organic compound featuring a unique combination of structural elements, including an oxazole ring and a hydroxyethanimidamide group. This compound is of interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activity and interactions with biological systems. Synthesis MethodsThe synthesis of (1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. These reactions often start from simpler precursors and may involve reflux conditions in polar solvents like ethanol or methanol to facilitate the formation of the oxazole ring. Potential ApplicationsThis compound is primarily used in scientific research, particularly for its potential applications in medicinal chemistry. Its unique structure suggests it could be useful in drug development, especially in modulating enzyme activity or inhibiting certain biological pathways. Research utilizing techniques like molecular docking has indicated potential binding affinities between this compound and various biological targets.
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 1638617-33-0 | ||||||
Product Name | (1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide | ||||||
Molecular Formula | C14H17N3O3 | ||||||
Molecular Weight | 275.3 g/mol | ||||||
IUPAC Name | 2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide | ||||||
Standard InChI | InChI=1S/C14H17N3O3/c1-3-19-11-6-4-10(5-7-11)14-16-12(9(2)20-14)8-13(15)17-18/h4-7,18H,3,8H2,1-2H3,(H2,15,17) | ||||||
Standard InChIKey | TXBFEAZKIGPKJE-UHFFFAOYSA-N | ||||||
Isomeric SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)C/C(=N/O)/N | ||||||
SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=NO)N | ||||||
Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=NO)N | ||||||
PubChem Compound | 75466355 | ||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume